1-ethyl-3-methyl-2H-imidazole
Description
1-Ethyl-3-methyl-2H-imidazole (CAS: 649745-76-6) is a substituted imidazole derivative with the molecular formula C₆H₁₁N₂ and a molecular weight of 111.17 g/mol. Its IUPAC name is This compound, featuring a five-membered aromatic heterocyclic ring with two nitrogen atoms at positions 1 and 2. The ethyl group is attached to the N1 position, and a methyl group is bonded to N3 . This compound is often utilized as a precursor for ionic liquids (e.g., 1-ethyl-3-methylimidazolium perchlorate) due to its tunable physicochemical properties, such as low melting points and high thermal stability .
Properties
CAS No. |
87587-77-7 |
|---|---|
Molecular Formula |
C6H12N2 |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
1-ethyl-3-methyl-2H-imidazole |
InChI |
InChI=1S/C6H12N2/c1-3-8-5-4-7(2)6-8/h4-5H,3,6H2,1-2H3 |
InChI Key |
IBZJNLWLRUHZIX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CN(C=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methyl-2H-imidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole . Another method involves the condensation of α-bromoketones with formamidine acetate in liquid ammonia .
Industrial Production Methods: Industrial production of this compound often involves the use of high-pressure reactors and specialized catalysts to ensure high yields and purity. The process typically includes steps such as cyclization, purification, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-methyl-2H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole N-oxides.
Reduction: It can be reduced to form imidazolines.
Substitution: It undergoes nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Imidazolines.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Scientific Research Applications
1-Ethyl-3-methyl-2H-imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethyl-3-methyl-2H-imidazole involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to antimicrobial or antifungal effects . In chemical reactions, its role as a solvent or catalyst can facilitate the formation of desired products by stabilizing reaction intermediates .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-ethyl-3-methyl-2H-imidazole with structurally analogous imidazole derivatives, emphasizing substituent effects, synthesis routes, and applications:
Structural and Electronic Differences
Substituent Effects :
- This compound lacks aromatic substituents, making it less sterically hindered compared to benzannulated derivatives like 1-methyl-2-(methylthio)-1H-benzo[d]imidazole . This simplicity enhances its versatility in forming ionic liquids.
- Compounds with electron-withdrawing groups (e.g., ester in Ethyl 2-phenyl-1,4-di-p-tolyl-1H-imidazole-5-carboxylate ) exhibit reduced basicity at the imidazole nitrogen, altering reactivity in catalytic applications .
- Aromaticity and Solubility: Benzannulated derivatives (e.g., benzo[d]imidazoles) have extended π-conjugation, increasing hydrophobicity compared to non-fused imidazoles like this compound .
Physicochemical Properties
- Melting Points : Simple imidazoles (e.g., this compound) have lower melting points than benzannulated derivatives. For example, Ethyl 2-phenyl-1,4-di-p-tolyl-1H-imidazole-5-carboxylate melts at 127–128°C , whereas ionic liquid derivatives remain liquid at room temperature .
- Solubility : Sulfur-containing derivatives (e.g., 1-methyl-2-(methylthio)-1H-benzo[d]imidazole ) are more soluble in polar aprotic solvents due to thioether groups .
Biological Activity
1-Ethyl-3-methyl-2H-imidazole is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
This compound (C₆H₁₂N₂) is characterized by a five-membered ring structure containing nitrogen atoms. Its molecular weight is approximately 112.17 g/mol, and it exhibits solubility in polar solvents. The compound's structure allows it to interact with various biological macromolecules, making it a subject of interest in medicinal chemistry.
Biological Activities
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study measuring the minimum inhibitory concentration (MIC) found that this compound has potential effectiveness against several clinical microbial strains, although its potency was noted to be lower than traditional antibiotics like rifampin and gentamicin .
Enzyme Inhibition
The compound is also being investigated for its role as an enzyme inhibitor. It can modulate biochemical pathways by binding to active or allosteric sites on enzymes, thereby influencing cellular processes such as signal transduction and gene expression.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Interaction : By binding to enzymes, the compound can inhibit their activity, which may lead to altered metabolic pathways.
- Receptor Binding : It may also interact with various receptors, impacting cellular signaling pathways.
Case Studies and Experimental Data
A series of studies have been conducted to explore the biological effects of this compound:
- Antimicrobial Activity Evaluation :
-
Enzyme Inhibition Studies :
- Method : Enzymatic assays were performed to evaluate inhibition potential.
- Findings : The compound showed promise as an inhibitor for certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications in drug development.
Data Summary Table
| Biological Activity | Method Used | Findings |
|---|---|---|
| Antimicrobial | Agar diffusion, MIC tests | Moderate activity against clinical strains |
| Enzyme inhibition | Enzymatic assays | Potential inhibitor of specific metabolic enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
